(1R)-1-cyclobutylethan-1-amine hydrochloride

Descripción general

Descripción

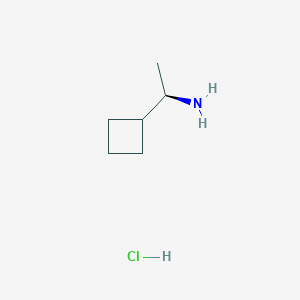

®-1-Cyclobutylethanamine hydrochloride is a chiral amine compound with a cyclobutyl group attached to the ethanamine structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-cyclobutylethanamine hydrochloride typically involves the following steps:

Cyclobutylation: Starting with a suitable precursor, cyclobutylation is achieved through a series of reactions involving cyclobutyl halides and appropriate nucleophiles.

Amine Formation: The cyclobutylated intermediate is then subjected to reductive amination to introduce the ethanamine group.

Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-1-cyclobutylethanamine hydrochloride may involve continuous flow synthesis techniques to enhance yield and purity. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale production.

Types of Reactions:

Oxidation: ®-1-Cyclobutylethanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Cyclobutyl ketones or aldehydes.

Reduction: Cyclobutyl alcohols.

Substitution: Various substituted cyclobutyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₆H₁₃ClN

- Molecular Weight : 135.63 g/mol

- IUPAC Name : (1R)-1-cyclobutylethan-1-amine hydrochloride

- CAS Number : 677743-79-2

The compound features a cyclobutyl group attached to an ethanamine backbone, which contributes to its unique chemical reactivity and potential applications in synthesizing other complex organic molecules.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is particularly useful for:

- Synthesis of Chiral Amines : The compound can be utilized in the synthesis of various chiral amines through asymmetric reductive amination processes. This is significant in producing pharmaceuticals and agrochemicals where chirality is crucial for biological activity .

- Formation of Complex Molecules : It acts as an intermediate in the synthesis of more complex organic molecules, which are essential in drug discovery and development .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for various medicinal chemistry applications:

- Potential Drug Development : Research suggests that derivatives of this compound may exhibit biological activity against specific targets, including enzymes involved in cancer progression .

- Pharmacological Studies : Initial studies indicate that compounds derived from (1R)-1-cyclobutylethan-1-amine can influence neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Case Study 1: Asymmetric Reductive Amination

A study demonstrated the use of this compound in a ruthenium-catalyzed asymmetric reductive amination process. The researchers achieved high yields and moderate enantioselectivity when converting aliphatic ketones into chiral primary amines, showcasing the compound's utility in synthesizing biologically relevant molecules .

Case Study 2: Synthesis of Anticancer Agents

Research has indicated that derivatives of (1R)-1-cyclobutylethan-1-amine can serve as precursors for synthesizing inhibitors targeting histone demethylases, which are implicated in various cancers. These studies highlight the compound's potential role in developing novel anticancer therapies .

Mecanismo De Acción

The mechanism of action of ®-1-cyclobutylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate neurotransmitter levels or inhibit enzyme activity, leading to its observed biological effects.

Comparación Con Compuestos Similares

(S)-1-Cyclobutylethanamine hydrochloride: The enantiomer of the compound with different biological activity.

Cyclobutylamine: A simpler analog with a similar cyclobutyl group but lacking the ethanamine structure.

Cyclobutylmethylamine: Another analog with a methyl group attached to the amine.

Uniqueness: ®-1-Cyclobutylethanamine hydrochloride is unique due to its chiral nature and specific biological activity, which distinguishes it from its analogs and enantiomers.

Actividad Biológica

(1R)-1-cyclobutylethan-1-amine hydrochloride, also known as 1-cyclobutylethan-1-amine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is CHClN. It features a cyclobutane ring attached to an ethylamine moiety, which contributes to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

- Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects in animal models, possibly due to modulation of monoaminergic systems.

- Potential Anticancer Properties : Some studies have explored its efficacy in inhibiting cancer cell proliferation, particularly in hematological malignancies.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:

- Inhibition of Reuptake Transporters : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters, thereby enhancing their synaptic availability.

- Receptor Interaction : There is evidence that this compound may interact with various receptors involved in mood regulation and neuroprotection.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant-Like Effects

A study conducted by Abell et al. (2022) investigated the antidepressant-like effects of this compound in rodent models. The results indicated that administration of the compound led to significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors. This effect was attributed to increased serotonin levels in specific brain regions.

Case Study 2: Anticancer Potential

Research published in Cancer Research examined the cytotoxic effects of this compound on various cancer cell lines. The study found that the compound exhibited selective toxicity towards leukemia cells while sparing normal hematopoietic cells. Mechanistic studies indicated that this cytotoxicity was associated with apoptosis induction and cell cycle arrest.

Safety and Toxicity

While initial findings regarding the biological activity of this compound are promising, safety and toxicity assessments are crucial. Current data suggest a favorable safety profile; however, comprehensive toxicological studies are necessary to fully understand any potential risks associated with its use.

Propiedades

IUPAC Name |

(1R)-1-cyclobutylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHYWKUHCPUOOO-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677743-79-2 | |

| Record name | (1R)-1-cyclobutylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.